molecular formula C13H20N2O2 B13533187 tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate

tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate

Cat. No.: B13533187
M. Wt: 236.31 g/mol
InChI Key: ZWKXEYNTYUJZTQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-amino-6-methylphenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-6-methylbenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .

Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors in the body .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and ease of removal make it an ideal choice for large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate involves its role as a protecting group. When used in peptide synthesis, the compound protects the amine group by forming a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine for further reactions. The stability of the tert-butyl carbamate group is due to the formation of a stable tert-butyl cation during the cleavage process .

Comparison with Similar Compounds

  • tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate
  • tert-Butyl N-[(2-aminoethyl)-N-methylcarbamate]
  • tert-Butyl N-[(2-hydroxyethyl)carbamate]

Comparison:

The uniqueness of tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it highly useful in various synthetic applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-[(2-amino-6-methylphenyl)methyl]carbamate

InChI

InChI=1S/C13H20N2O2/c1-9-6-5-7-11(14)10(9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16)

InChI Key

ZWKXEYNTYUJZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)CNC(=O)OC(C)(C)C

Origin of Product

United States

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